[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol
Description
Properties
IUPAC Name |
[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-1-2-9(11-5-7)13-4-3-8(6-14)12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTACXYVHMSKGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N2C=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol, characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C9H8FN3O
- Molecular Weight : 179.18 g/mol
- CAS Number : 1513978-53-4
The compound consists of a fluorinated pyridine moiety linked to a pyrazole structure via a methanol group. This configuration is believed to enhance its pharmacological properties.
The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating various biological pathways. The presence of the fluorine atom in the pyridine ring may augment the compound's binding affinity, thereby increasing its potency against target cells.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. The pyrazole ring is known for its broad spectrum of pharmacological effects, including anticancer properties.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 6.59 - 12.51 |
| 4T1 (Breast) | 13.23 - 213.7 |
| MRC-5 (Non-cancer) | >200 |
These findings indicate that while this compound exhibits cytotoxic effects against certain cancer cell lines, it shows selectivity towards non-cancerous cells, which is crucial for minimizing side effects during therapeutic applications .
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. The structural components are believed to interact with microbial cell membranes or specific metabolic pathways, leading to inhibition of growth.
Case Studies
A notable study investigated the efficacy of this compound against various cancer cell lines. The study utilized different concentrations of the compound and measured cell viability through standard assays.
Key Findings:
- Selectivity : The compound demonstrated significant selectivity towards cancerous cells compared to non-cancerous cells.
- Mechanistic Insights : Further analysis indicated that the compound may induce apoptosis in cancer cells through activation of caspase pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other fluorinated pyrazole derivatives:
| Compound | Activity |
|---|---|
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole | Anticancer |
| 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine | Antimicrobial |
These comparisons highlight the unique position of this compound within a class of compounds with potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties of [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol with its analogs:
*Molecular weight estimated based on formula.
Key Differences and Implications
Substituent Effects
- Fluoropyridine vs. Fluorophenyl : The target compound’s 5-fluoropyridin-2-yl group introduces a heteroaromatic ring with a nitrogen atom, enhancing polarity and hydrogen-bonding capacity compared to the 2-fluorophenyl group in . This may improve solubility and target affinity in biological systems.
- Fluoropyridine Position: The 5-fluoro substitution on pyridine (meta to the nitrogen) in the target compound contrasts with the 6-fluoro (para) in .
- Trifluoroethyl vs. Fluoropyridine : The trifluoroethyl group in is strongly electron-withdrawing, increasing metabolic stability but reducing solubility compared to the fluoropyridine-containing target compound .
Physicochemical Properties
- Solubility : The pyrrolidine-containing analog may exhibit higher solubility due to the amine group, whereas the target compound balances moderate solubility via its polar fluoropyridine and hydroxyl groups.
Preparation Methods
General Synthetic Strategy Overview
The preparation of [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol typically involves:
- Formation of the pyrazole ring through cyclization reactions involving hydrazines and appropriate electrophilic partners.
- Introduction of the fluoropyridinyl substituent via coupling or substitution reactions.
- Functionalization at the 3-position of the pyrazole ring to install the methanol group, often via reduction or hydroxymethylation.
Pyrazole Core Construction via Hydrazine Cyclization
A widely reported method for synthesizing 5-fluoro-1H-pyrazoles involves the reaction of hydrazines with fluorinated olefins or ketones under controlled conditions:
- The process uses monoalkylhydrazines (e.g., methylhydrazine) reacting with perfluoroalkenes or fluorinated ketones to form the pyrazole ring.
- The reaction is typically conducted in solvents such as dichloromethane, acetonitrile, or butyronitrile at temperatures ranging from 0°C to room temperature.
- The cyclization time varies from 1 to 20 hours depending on the scale and conditions.
Key parameters from patent literature include:
| Parameter | Conditions |
|---|---|
| Solvents | Dichloromethane, acetonitrile, butyronitrile |
| Temperature | -5°C to 50°C (preferably 0°C to 30°C) |
| Reaction time | 1 to 20 hours (preferably 1 to 5 hours) |
| Reagent ratio | 0.9 to 1.5 equivalents hydrazine per olefin (preferably 1:1) |
This method yields 5-fluoro-1H-pyrazoles with high regioselectivity and purity, suitable as intermediates for further functionalization.
Installation of the Methanol Group at the 3-Position of Pyrazole
The 3-position functionalization with a methanol group (this compound) can be achieved by:
- Reduction of pyrazole-3-carboxaldehydes or pyrazole-3-carboxylates to the corresponding hydroxymethyl derivatives.
- Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Example procedure from related pyrazole derivatives :
| Step | Conditions and Reagents | Outcome |
|---|---|---|
| Starting material | Pyrazole-3-carboxaldehyde or ester | Precursor for reduction |
| Reducing agent | NaBH4 in methanol or ethanol | Selective reduction to alcohol |
| Temperature | 0°C to room temperature | Controlled to avoid over-reduction |
| Work-up | Quenching with water, extraction with ethyl acetate | Isolation of hydroxymethyl pyrazole |
This approach yields the desired methanol substituent with good yields and purity.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Pyrazole ring formation | Monoalkylhydrazine + fluorinated olefin in DCM, 0–30°C, 3-20 h | 5-Fluoro-1H-pyrazole intermediate |
| 2 | N-Arylation | 5-Fluoropyridin-2-yl halide + pyrazole + Pd catalyst, base, 80–120°C | N-(5-Fluoropyridin-2-yl)-1H-pyrazole |
| 3 | Hydroxymethylation | Reduction of pyrazole-3-carboxaldehyde with NaBH4 in MeOH, 0°C to RT | This compound |
Research Findings and Yields
- The cyclization to form 5-fluoro-1H-pyrazoles typically proceeds with yields ranging from 60% to 85%, depending on reaction scale and purity of starting materials.
- N-Arylation reactions are reported to give high regioselectivity and yields between 70% and 90%, with proper catalyst and base selection.
- Reduction steps to install the methanol group generally achieve yields above 70%, with minimal side reactions when carefully controlled.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Cyclization of hydrazine + olefin | Monoalkylhydrazine, perfluoroalkene, DCM, 0–30°C, 1–20 h | 60–85 | Mild conditions, regioselective |
| N-Arylation | Pd-catalyzed coupling | 5-Fluoropyridin-2-yl halide, base, Pd catalyst, 80–120°C | 70–90 | Requires inert atmosphere |
| Hydroxymethylation | Reduction of pyrazole aldehyde | NaBH4, MeOH, 0°C to RT | 70–80 | Controlled to avoid over-reduction |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol, and how are reaction efficiencies optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and fluoropyridine derivatives. For example, hydrazine hydrate and KOH are often used to cyclize intermediates under reflux conditions in ethanol or dioxane. Reaction optimization includes monitoring progress via TLC, adjusting stoichiometry of reagents (e.g., 1:1 molar ratio of hydrazine to carbonyl precursors), and controlling reflux duration (5–12 hours). Post-reaction workup involves acidification with HCl and recrystallization from ethanol for purification .
Q. How is this compound characterized, and what analytical techniques are critical for structural confirmation?
- Methodological Answer : Characterization relies on multimodal spectroscopy:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluoropyridinyl and hydroxymethyl groups).
- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200–3500 cm⁻¹ for the methanol group).
- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.
Discrepancies in spectral data require cross-validation with computational tools (e.g., DFT simulations) or alternative synthetic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR absorption) may arise from impurities, tautomerism, or stereochemical ambiguities. Strategies include:
- Repurification : Recrystallization or column chromatography to remove byproducts.
- Variable Temperature NMR : Detects dynamic processes (e.g., ring-flipping in pyrazole derivatives).
- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated in SHELXL-refined crystal structures of analogous pyrazole-methanol compounds .
Q. What strategies are effective for optimizing the compound’s biological activity in pharmacological screens?
- Methodological Answer : Activity optimization involves:
- SAR Studies : Modifying substituents (e.g., replacing 5-fluoropyridinyl with benzofuran or chlorophenyl groups) to enhance target binding.
- In Silico Docking : Using tools like AutoDock to predict interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- Metabolic Stability Assays : Testing hepatic microsomal stability to improve pharmacokinetic profiles.
Analogous studies on pyrazole derivatives show improved efficacy when electron-withdrawing groups (e.g., –F, –Cl) are introduced .
Q. How can computational modeling address challenges in predicting the compound’s reactivity and stability?
- Methodological Answer : Density Functional Theory (DFT) calculations predict:
- Reactive Sites : Fukui indices identify nucleophilic/electrophilic centers (e.g., the hydroxymethyl group’s susceptibility to oxidation).
- Thermodynamic Stability : Gibbs free energy comparisons of tautomers or conformers.
- Solvent Effects : COSMO-RS simulations optimize solvent choices for synthesis or formulation.
For example, modeling furan-pyrazole analogs revealed enhanced stability in polar aprotic solvents like DMF .
Q. What crystallographic techniques are suitable for determining the compound’s solid-state structure, and what challenges arise?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Challenges include:
- Crystal Growth : Slow evaporation from DMSO/water mixtures improves crystal quality.
- Twinned Data : Integration of overlapping reflections using programs like TWINABS.
- Disorder Modeling : Addressing fluoropyridinyl ring disorder via PART instructions in SHELX.
Successful applications are documented for structurally related pyrazole-methanol derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
